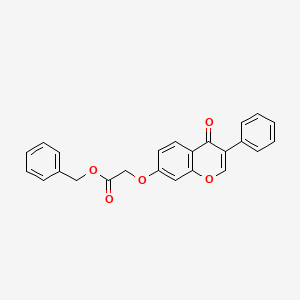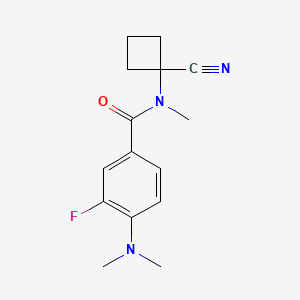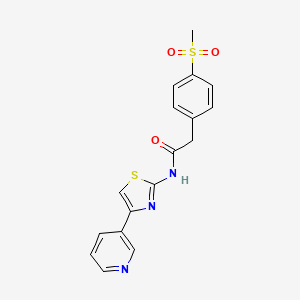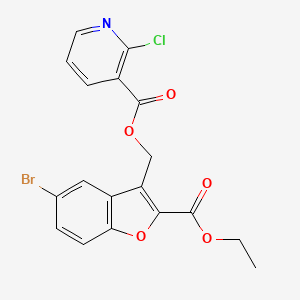
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin derivatives are widely recognized for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxy-4-oxo-3-phenylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of coumarin derivatives in large-scale synthesis suggest that similar reaction conditions and reagents would be employed in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzyl esters.
Scientific Research Applications
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to modulate oxidative stress and inflammation. It can interact with enzymes and receptors involved in these pathways, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
- Benzyl 2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxyacetate
Uniqueness
Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is unique due to its specific structural features, which confer distinct biological activities compared to other coumarin derivatives. Its benzyl ester moiety and the presence of a phenyl group at the 3-position of the chromen ring contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c25-23(29-14-17-7-3-1-4-8-17)16-27-19-11-12-20-22(13-19)28-15-21(24(20)26)18-9-5-2-6-10-18/h1-13,15H,14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUHJVIBZPSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)

![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2375211.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2375212.png)

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/new.no-structure.jpg)
![4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B2375216.png)




